Lipophilicity (logP/logD) Differentiation Between 5-OCF2H and 5-OCH3 Indole Scaffolds
The 5-difluoromethoxy group elevates the logP of the indole scaffold by approximately 0.4–0.6 units compared to a 5-methoxy substituent. The computed/measured logP for 5-(difluoromethoxy)-1H-indole is reported as 2.24–2.84 , whereas the 5-methoxy-1H-indole core displays a logP of ~1.8–2.0 [1]. This 0.4–0.6 log unit increase translates to a roughly 2.5–4× greater partition into hydrophobic environments, which is directly relevant for CNS target engagement or membrane permeation.
| Evidence Dimension | Lipophilicity (logP, octanol/water) of the 5-substituted indole core |
|---|---|
| Target Compound Data | logP = 2.24–2.84 (5-OCF2H-indole core; target compound ethyl ester is expected to add ~0.5–0.8 additional logP units based on ester contribution) |
| Comparator Or Baseline | 5-Methoxy-1H-indole: logP ~ 1.8–2.0 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.6 (core comparison); compounded further by ethyl ester vs. acid/amide forms |
| Conditions | Computational (ALOGPS, XLogP) and experimental logP determinations from ChemBase, ChemSrc, and Fluorochem databases. |
Why This Matters
A 0.5 log unit shift in logP can be the difference between a compound being blood-brain barrier penetrant or peripherally restricted; procurement of the 5-OCF2H building block ensures the intended lipophilicity window is preserved from the hit-to-lead stage onward.
- [1] PubChem. 5-Methoxy-1H-indole (CAS 1006-94-6) Computed Properties: XLogP3 = 2.0. View Source
